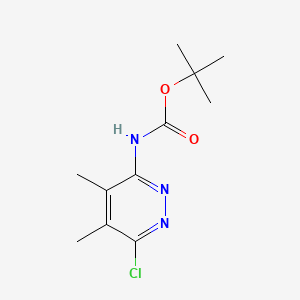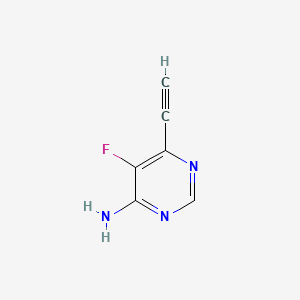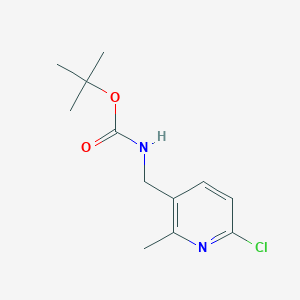
tert-Butyl (6-chloro-4,5-dimethylpyridazin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(6-chloro-4,5-dimethylpyridazin-3-yl)carbamate: is an organic compound with the molecular formula C11H16ClN3O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-4,5-dimethylpyridazin-3-yl)carbamate typically involves the reaction of 6-chloro-4,5-dimethylpyridazine with tert-butyl carbamate in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality. Purification steps such as crystallization or chromatography may be employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-butyl N-(6-chloro-4,5-dimethylpyridazin-3-yl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl N-(6-chloro-4,5-dimethylpyridazin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the design of molecules with desired properties for industrial use.
Wirkmechanismus
The mechanism of action of tert-butyl N-(6-chloro-4,5-dimethylpyridazin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-(6-chloropyridazin-3-yl)carbamate
- tert-butyl N-(4,5-dimethylpyridazin-3-yl)carbamate
- tert-butyl N-(6-chloro-4-methylpyridazin-3-yl)carbamate
Uniqueness: tert-butyl N-(6-chloro-4,5-dimethylpyridazin-3-yl)carbamate is unique due to the presence of both chloro and dimethyl substituents on the pyridazine ring. This combination of substituents imparts specific chemical and physical properties, making it distinct from other similar compounds. The presence of the tert-butyl carbamate group also enhances its stability and reactivity in various chemical reactions.
Eigenschaften
Molekularformel |
C11H16ClN3O2 |
|---|---|
Molekulargewicht |
257.72 g/mol |
IUPAC-Name |
tert-butyl N-(6-chloro-4,5-dimethylpyridazin-3-yl)carbamate |
InChI |
InChI=1S/C11H16ClN3O2/c1-6-7(2)9(15-14-8(6)12)13-10(16)17-11(3,4)5/h1-5H3,(H,13,15,16) |
InChI-Schlüssel |
HMSSYAKXRRLIQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN=C1NC(=O)OC(C)(C)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15304582.png)

![Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate](/img/structure/B15304593.png)





![sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate](/img/structure/B15304650.png)

![5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde](/img/structure/B15304676.png)


